(6-oxodibenzo[cd,g]indazol-2(6H)-yl)acetic acid
Description
“(6-oxodibenzo[cd,g]indazol-2(6H)-yl)acetic acid” is a heterocyclic compound featuring a dibenzoindazolone core fused with an acetic acid moiety. The structure comprises:
- Dibenzo[cd,g]indazolone: A bicyclic system formed by fusing two benzene rings with an indazole scaffold (a pyrazole fused to a benzene ring).
- Acetic acid side chain: The carboxylic acid group at position 2 provides acidity and reactivity, enabling salt formation or conjugation with other molecules.
Properties
IUPAC Name |
2-(8-oxo-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-14-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3/c19-13(20)8-18-12-7-3-6-11-14(12)15(17-18)9-4-1-2-5-10(9)16(11)21/h1-7H,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUAIHQZTBBMED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN(C4=CC=CC(=C43)C2=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-oxodibenzo[cd,g]indazol-2(6H)-yl)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the indazole core, followed by functionalization to introduce the acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(6-oxodibenzo[cd,g]indazol-2(6H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions, particularly at the indazole core, can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce halogens or other functional groups.
Scientific Research Applications
(6-oxodibenzo[cd,g]indazol-2(6H)-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-oxodibenzo[cd,g]indazol-2(6H)-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, molecular properties, and applications of “(6-oxodibenzo[cd,g]indazol-2(6H)-yl)acetic acid” with related compounds:
Key Structural and Functional Differences :
Pyrimidinone () and pyridazinone () cores lack fused aromatic rings, reducing planarity but improving solubility .
Substituents: Bromo () and chloro () groups enhance electrophilicity for nucleophilic substitution reactions, useful in medicinal chemistry . Cyano () and phenyl groups () alter electronic density, affecting redox properties and metabolic stability .
Acetic Acid Moiety :
- The carboxylic acid group enables salt formation (improving bioavailability) or conjugation with targeting moieties (e.g., peptides) .
Biological Activity
(6-Oxodibenzo[cd,g]indazol-2(6H)-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, and implications for therapeutic applications, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The structural complexity of this compound allows for various derivatives, which can enhance its biological activity.
Antioxidant Activity
Research indicates that compounds structurally related to this compound exhibit significant antioxidant properties. For instance, analogs have shown good performance in total antioxidant capacity assays and free radical scavenging assays, indicating their potential in mitigating oxidative stress in biological systems .
Antimicrobial Properties
The compound has demonstrated notable antibacterial activity against various strains. Specifically, derivatives have been reported with minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting strong antimicrobial potential .
Cytotoxic Effects
In cytotoxicity assessments using the Brine Shrimp Lethality test, several analogs of this compound exhibited significant lethality with LC50 values around 5.7 μg/mL, indicating their potential as anticancer agents . The mechanism of action may involve the induction of apoptosis in cancer cells, although further studies are required to elucidate the precise pathways involved.
Protein Kinase Inhibition
Studies have highlighted the compound's ability to inhibit specific protein kinases, which are crucial in various signaling pathways associated with cancer progression. The inhibition zones observed in assays ranged from 6 mm to 10.5 mm, showcasing its potential as a therapeutic agent targeting kinase-related pathways .
Case Study 1: Antioxidant and Antimicrobial Evaluation
A study conducted on a series of indole acetic acid derivatives revealed that compounds similar to this compound exhibited significant antioxidant and antimicrobial activities. The findings demonstrated that these compounds could serve as lead candidates for developing new antioxidant and antimicrobial therapies .
Case Study 2: Cytotoxicity in Cancer Models
In vitro studies involving colorectal adenocarcinoma cells showed that certain derivatives of this compound significantly reduced cell viability. The most potent derivatives had IC50 values comparable to established chemotherapeutic agents like doxorubicin and cisplatin, indicating their potential utility in cancer treatment .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
